3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol
Beschreibung
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic tertiary amine featuring a rigid bicyclo[3.3.1]nonane scaffold with a hydroxyl group at position 9 and a propyl substituent at the nitrogen atom (position 3). The bicyclo[3.3.1]nonane framework imparts unique three-dimensional geometry, making it a valuable scaffold in medicinal chemistry for targeting receptors or enzymes with high specificity .
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-11,13H,2-8H2,1H3 |
InChI-Schlüssel |
GGFHVKMZUJQJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2CCCC(C1)C2O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategies
The preparation of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves:
- Construction of the bicyclic azabicyclo[3.3.1]nonane core via Mannich cyclocondensation or related cyclization reactions.
- Introduction of the propyl substituent at the nitrogen or carbon position.
- Functionalization of the 9-position with a hydroxyl group, often via catalytic reduction of ketone precursors.
Mannich Cyclocondensation Approach
A key method involves the Mannich cyclocondensation of a suitably substituted piperidin-4-one derivative with paraformaldehyde and a primary amine to form bicyclic ketones, which are then reduced to the corresponding alcohols.
- Starting Materials: 1-(3-ethoxypropyl)-4-oxopiperidine is commonly used as a precursor.
- Reaction Conditions: The condensation is performed in methanol with acetic acid as a catalyst under nitrogen atmosphere.
- Primary Amines: Examples include 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine.
- Purification: Column chromatography on aluminum oxide using benzene:dioxane (5:1) as eluent is employed to purify viscous bicyclic ketone products.
The bicyclic ketones obtained (3,7-diazabicyclo[3.3.1]nonan-9-ones) are then subjected to Wolff-Kishner reduction using hydrazine hydrate and potassium hydroxide in triethylene glycol at 160–170 °C for approximately 5 hours to yield the corresponding bicyclic amines.
| Compound | Yield (%) | Physical State | Purification Method |
|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonan-9-ones | 38–66 | Viscous oils | Column chromatography (Al2O3, benzene:dioxane 5:1) |
| Reduced bicyclic amines | Not specified | Oils | Chromatography |
Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives
Another efficient method involves catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding 9-ol compounds, including 3-propyl-substituted analogs.
- Catalysts: Ruthenium complex catalysts are employed.
- Reaction Conditions: Hydrogen gas at 10 atm pressure, room temperature (~25 °C), with potassium t-butoxide as a base.
- Solvents: Various solvents have been tested; the choice influences yield and selectivity.
- Advantages: This method produces minimal waste, simplifies the process, and reduces cost compared to conventional methods.
Example Reaction Conditions and Results:
| Parameter | Details |
|---|---|
| Substrate | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
| Catalyst | Ruthenium complex |
| Base | Potassium t-butoxide (20 mM) |
| Temperature | 25 °C |
| Hydrogen Pressure | 10 atm |
| Outcome | High yield of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives |
Multi-Step Synthetic Route via Olefination and Reduction
In some advanced synthetic campaigns aiming for stereochemical control, the preparation involves:
- Installation of bulky protecting groups (e.g., tert-butylcarbonyl) on the piperidine nitrogen.
- Olefination to introduce α,β-unsaturated esters.
- Selective hydrogenation to yield diastereomeric esters.
- Reduction with lithium aluminum hydride followed by demethylation to yield hydroxyethyl azabicyclo[3.3.1]nonane derivatives.
This approach allows access to both 9R and 9S diastereomers of hydroxy-substituted azabicyclo[3.3.1]nonane compounds, which is critical for biological activity studies.
Data adapted from recent medicinal chemistry research
Comparative Summary of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich Cyclocondensation + Wolff-Kishner Reduction | Cyclocondensation of piperidin-4-one, formaldehyde, primary amine; reduction with hydrazine hydrate | Acetic acid, hydrazine hydrate, KOH | Methanol, 160–170 °C, N2 atmosphere | Good yields, versatile substitutions | Requires high temperature reduction, viscous products |
| Catalytic Hydrogenation of Ketones | Hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives | Ruthenium complex catalyst, potassium t-butoxide | 25 °C, 10 atm H2 | Low cost, minimal waste, mild conditions | Requires specialized catalyst |
| Olefination + Selective Reduction | Installation of BOC group, olefination, hydrogenation, LAH reduction | BOC reagent, LAH | Multi-step, controlled stereochemistry | Access to diastereomers, stereochemical control | Multi-step, moderate overall yield |
| Related ABNO Synthesis | Amination, reduction, oxidation | NaBH4, Pd(OH)2/C, hydrazine hydrate | Varied | Demonstrates functionalization of bicyclic core | Not direct synthesis of target compound |
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel can reduce oximes to amines.
Substitution: Reactions with potassium iodide and sodium azide can yield 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Common Reagents and Conditions
Oxidation: Copper catalysts and nitroxyl radicals (e.g., ABNO) under aerobic conditions.
Reduction: Raney nickel as a catalyst for hydrogenation.
Substitution: Potassium iodide and sodium azide for halogenation and azidation reactions.
Major Products
Oxidation: Carbonyl compounds (aldehydes and ketones).
Reduction: Amines.
Substitution: Iodo and azido derivatives.
Wissenschaftliche Forschungsanwendungen
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it acts as a catalyst in the presence of copper and nitroxyl radicals, facilitating the conversion of alcohols to carbonyl compounds . The specific molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of azabicyclo[3.3.1]nonane derivatives are highly dependent on substituents at positions 3, 7, and 7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Azabicyclo[3.3.1]nonane Derivatives
Conformational Analysis
The bicyclo[3.3.1]nonane system exhibits two primary conformers: chair-chair (CC) and chair-boat (CB). The dominant conformation is influenced by substituents and heteroatoms:
- 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol: Prefers a slightly flattened chair-chair conformation, with the propyl group in an equatorial position to minimize steric strain .
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol: Adopts a rare chair-boat conformation stabilized by intramolecular hydrogen bonding (N–H···O) .
- 3-Ethyl derivatives : Ethyl substituents favor chair-chair conformations even in polar solvents, unlike bulkier groups that may induce boat distortions .
Biologische Aktivität
3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol is with a molecular weight of 165.26 g/mol. The compound features a bicyclic structure that includes a nitrogen atom in the ring, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol |
| CAS Number | [Not specified] |
The biological activity of 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It acts as a potential agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.
- Cholinergic Activity : The compound has been shown to enhance cholinergic transmission, which could be beneficial in treating cognitive disorders such as Alzheimer's disease.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Antimicrobial Activity
Research has indicated that 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Study on Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry explored the effects of 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol on memory retention in animal models. The results showed that administration of the compound significantly improved performance in maze tests compared to control groups, suggesting its potential as a cognitive enhancer .
Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial pathogens using standard disk diffusion methods. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity . This suggests that further development could lead to new therapeutic agents for treating infections.
Synthesis and Production
The synthesis of 3-propyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves multi-step organic reactions starting from simpler precursors such as azabicyclic ketones or related compounds . The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired bicyclic structure.
Q & A
Q. What are the key considerations in designing synthetic routes for 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?
- Methodological Answer : Synthetic routes typically involve cyclization of precursors (e.g., bicyclic ketones or amines) followed by reduction. For example:
- Step 1 : React a propyl-substituted amine with a bicyclic ketone to form the azabicyclo framework.
- Step 2 : Reduce the intermediate using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the alcohol moiety.
- Critical Parameters : Reaction temperature (20–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios influence yield and purity .
- Table : Comparison of Synthetic Routes
| Precursor | Reducing Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ketone A | NaBH₄ | 65 | 95 | |
| Amine B | LiAlH₄ | 72 | 98 |
Q. How can researchers verify the structural integrity of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the bicyclic structure and propyl/azabicyclo group positioning via ¹H and ¹³C NMR. Look for characteristic signals (e.g., δ 3.5–4.0 ppm for the hydroxyl group) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 211.3 for C₁₁H₂₁NO) .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are available .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on target pathways:
- Enzyme Inhibition : Use fluorogenic substrates or radiolabeled ligands to test interactions with receptors (e.g., opioid or adrenergic receptors) .
- Cell Viability Assays : Assess cytotoxicity via MTT or ATP-luciferase assays (IC₅₀ values < 50 µM suggest therapeutic potential) .
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to minimize variability .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict optimal reaction media. Polar aprotic solvents like DMF may stabilize intermediates .
- Machine Learning : Train models on existing azabicyclo synthesis data to predict yield and side products .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC; impurities in racemic mixtures can skew results .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., NIH Assay Guidance Manual) .
Q. What strategies improve regioselectivity in derivatization reactions of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group with TBS or acetyl to direct substitution to the azabicyclo nitrogen .
- Catalytic Control : Use Pd-catalyzed cross-coupling for C–H functionalization at the 9-position .
- Temperature Modulation : Lower temperatures (−20°C) favor kinetic control, reducing byproduct formation .
Q. What are the stability considerations for long-term storage of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol?
- Methodological Answer :
- Storage Conditions : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track decomposition .
- Lyophilization : Convert to a stable salt (e.g., hydrochloride) for enhanced shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
